Home > Products > Building Blocks P3150 > 6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine
6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine - 937047-06-8

6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine

Catalog Number: EVT-1815471
CAS Number: 937047-06-8
Molecular Formula: C6H5BrN4
Molecular Weight: 213.03 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-Isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (BMS-645737)

Compound Description: BMS-645737 is a potent and selective vascular endothelial growth factor receptor-2 (VEGFR-2) antagonist. Research on this compound focuses on its metabolism in various species, including cynomolgus monkeys, dogs, mice, and rats [, ]. Studies revealed that BMS-645737 undergoes complex metabolic processes involving oxidation and conjugation reactions. These metabolic transformations primarily target the 2-methyl-1H-pyrrolo, 5-methyl-1,3,4-oxadiazol-2-yl, and pyridin-5-yl substituents of the molecule.

(R)-1-(4-(4-Fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yloxy)propan-2-ol (BMS-540215)

Compound Description: BMS-540215, also known as Brivanib, is a dual inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) and fibroblast growth factor receptor-1 (FGFR-1) kinases [, ]. It exhibits potent antitumor activity in preclinical models. To improve its solubility and bioavailability, an l-alanine prodrug, BMS-582664 (Brivanib alaninate), was developed [, , ]. Studies investigated its metabolism in various species, including humans, finding it to be well-absorbed and extensively metabolized, with fecal excretion as the primary elimination route .

[(1R),2S]-2-aminopropionic acid 2-[4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yloxy]-1-methylethyl ester (Brivanib alaninate/BMS-582664)

Compound Description: This compound is the l-alanine prodrug of BMS-540215, designed to enhance its aqueous solubility and oral bioavailability [, , , , ]. This prodrug is metabolized in vivo to release the active drug, BMS-540215.

[4-[[1-(3-Fluorophenyl)methyl]-1H-indazol-5-ylamino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamic acid, (3S)-3-morpholinylmethyl ester (BMS-599626)

Compound Description: BMS-599626 is a potent and selective dual inhibitor of human epidermal growth factor receptors 1 and 2 (HER1/HER2) kinases . It exhibits favorable pharmacokinetic properties and shows promise as a potential treatment for solid tumors.

Methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33)

Compound Description: CYH33 is a potent and selective PI3Kα inhibitor with demonstrated activity against human solid tumors in preclinical models [, ]. This compound displays favorable pharmacokinetic properties and minimal activity against major cytochrome P450 isozymes, highlighting its potential as a drug candidate.

(3R,4R)-4-Amino-1-((4-((3-methoxyphenyl)amino)pyrrolo[2,1-f][1,2,4]triazin-5-yl)methyl)-3-piperidinol (BMS-690514)

Compound Description: BMS-690514 acts as an oral selective inhibitor targeting human epidermal growth factor receptors 1, 2, and 4 (HER1, HER2, HER4), along with vascular endothelial growth factor receptors 1, 2, and 3 (VEGFR1, VEGFR2, VEGFR3) [, ]. This compound is under development for treating non-small cell lung cancer and metastatic breast cancer. Metabolic studies in humans showed that BMS-690514 is well-absorbed and extensively metabolized, primarily through oxidation and glucuronidation pathways .

(1'S,3'R,4'S)-N-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-yl)-4H-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octan]-2-amine (20) and (1'S,3'R,4'S)-N-(7-Chloropyrrolo[2,1-f][1,2,4]triazin-4-yl)-4H-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octan]-2-amine (21)

Compound Description: These compounds represent a series of quinuclidine-containing spiroimidates investigated for their activity as α7 nicotinic acetylcholine receptor (nAChR) agonists . These agonists demonstrated efficacy in improving cognition in preclinical rodent models of learning and memory.

7-(3-(Piperazin-1-yl)phenyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives

Compound Description: This series of compounds has been identified as highly potent and selective PI3Kδ inhibitors [, , ]. Structural information about their interaction with PI3Kα is also available .

(S)-1-(4-Fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-yl)pyrimidin-5-yl)ethan-1-amine (Avapritinib)

Compound Description: Avapritinib has received orphan drug designation for treating gastrointestinal stromal tumors .

4-(Heteroarylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carbamates

Compound Description: This class of compounds exhibits potent inhibitory activity against human epidermal growth factor receptors 1 and 2 (HER1/HER2) kinases .

Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one and imidazo[5,1-f][1,2,4]triazin-4(3H)-one derivatives

Compound Description: These compounds act as inhibitors of ubiquitin-specific protease 7 (USP7) . They are being explored for their potential in treating a range of diseases, including cancers, neurodegenerative disorders, immunological and inflammatory conditions, cardiovascular diseases, ischemic diseases, and viral and bacterial infections.

Xylo-C-nucleosides with a pyrrolo[2,1-f][1,2,4]triazin-4-amine heterocyclic base

Compound Description: These compounds are modified nucleosides incorporating the pyrrolo[2,1-f][1,2,4]triazin-4-amine moiety . These molecules were synthesized and evaluated for their antiproliferative properties.

4-[[5-[(Cyclopropylamino)carbonyl]-2-methylphenyl]amino]-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide

Compound Description: This compound is a p38 kinase inhibitor with potential applications in treating rheumatoid arthritis .

7-Bromoimidazo[2,1-f][1,2,4]triazin-4-amine

Compound Description: The provided abstract details a novel method for synthesizing this specific compound, highlighting a process with advantages such as fewer reaction steps, ease of operation, high yield, and mild reaction conditions .

Overview

6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine is a nitrogen-containing heterocyclic compound characterized by its unique structure, which includes a bromine atom attached to the pyrrolo[2,1-F][1,2,4]triazine core. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities and applications as a scaffold in drug discovery. It is recognized for its role in inhibiting various enzymes and receptors, making it a valuable candidate for therapeutic development .

Source and Classification

The compound is classified under heterocyclic compounds and is specifically a derivative of pyrrolo[2,1-F][1,2,4]triazine. Its molecular formula is C6H5BrN4\text{C}_6\text{H}_5\text{BrN}_4, with a molecular weight of approximately 213.04 g/mol. The compound is available from various chemical suppliers and has been the subject of numerous research studies focusing on its synthesis and biological applications .

Synthesis Analysis

Methods

The synthesis of 6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine typically involves the bromination of pyrrolo[2,1-F][1,2,4]triazine derivatives. One common method employs N-bromosuccinimide (NBS) as the brominating agent in solvents such as dimethylformamide (DMF) or acetonitrile. This reaction is generally conducted at elevated temperatures to facilitate complete bromination.

Technical Details

In an industrial context, continuous-flow synthesis methods are increasingly utilized for the production of this compound. This approach allows for efficient and scalable production while significantly reducing reaction times compared to traditional batch processes. The continuous-flow method often utilizes inexpensive starting materials like pyrrole to achieve high yields of the desired product.

Molecular Structure Analysis

Structure and Data

The molecular structure of 6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine features a fused ring system that includes both triazine and pyrrole moieties. The presence of the bromine atom at the 6-position enhances the compound's reactivity and potential for further derivatization.

  • Molecular Formula: C6H5BrN4\text{C}_6\text{H}_5\text{BrN}_4
  • Molecular Weight: 213.04 g/mol
  • Melting Point: Approximately 247 °C
  • Physical State: Solid (white to light yellow powder or crystals) .
Chemical Reactions Analysis

Types of Reactions

6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine can participate in several chemical reactions:

  • Substitution Reactions: The bromine atom can be substituted with nucleophiles such as amines or thiols under suitable conditions.
  • Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction processes that modify its functional groups and oxidation states.

Common Reagents and Conditions

Substitution reactions typically involve polar solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures. Common reagents include amines for substitution reactions and oxidizing agents such as hydrogen peroxide for oxidation reactions. Reducing agents like sodium borohydride are used in reduction reactions .

Major Products Formed

The products formed from these reactions vary based on the specific conditions used and may include various substituted derivatives of pyrrolo[2,1-F][1,2,4]triazin-4-amines .

Mechanism of Action

The mechanism of action for 6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine primarily involves its interaction with specific molecular targets such as enzymes or receptors. For instance, it has been identified as an inhibitor of protein arginine methyltransferase 5 (PRMT5), where it binds to the enzyme's active site. This binding prevents PRMT5 from catalyzing the methylation of arginine residues on target proteins, leading to alterations in gene expression and cellular functions relevant in cancer research .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to light yellow powder or crystal
  • Melting Point: 245 °C to 249 °C
  • Solubility: Generally soluble in polar solvents like DMF.

Chemical Properties

The compound exhibits notable reactivity due to the presence of both nitrogen atoms in its structure and the halogen substituent. Its ability to undergo substitution reactions makes it versatile in synthetic organic chemistry applications.

Relevant Data or Analyses

Safety data indicates that 6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine may cause skin irritation and serious eye irritation upon contact; therefore, appropriate safety measures should be taken during handling .

Applications

6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine has several scientific applications:

  • Medicinal Chemistry: It serves as a scaffold for developing inhibitors targeting various enzymes involved in cancer progression.
  • Biological Research: The compound has shown potential as an inhibitor for enzymes such as tankyrase and stearoyl CoA desaturase.
  • Drug Development: Its unique structure makes it valuable in synthesizing new pharmaceuticals aimed at treating various diseases including cancer and metabolic disorders .

Properties

CAS Number

937047-06-8

Product Name

6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine

IUPAC Name

6-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine

Molecular Formula

C6H5BrN4

Molecular Weight

213.03 g/mol

InChI

InChI=1S/C6H5BrN4/c7-4-1-5-6(8)9-3-10-11(5)2-4/h1-3H,(H2,8,9,10)

InChI Key

LYYPBKFBMYMOGX-UHFFFAOYSA-N

SMILES

C1=C2C(=NC=NN2C=C1Br)N

Canonical SMILES

C1=C2C(=NC=NN2C=C1Br)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.